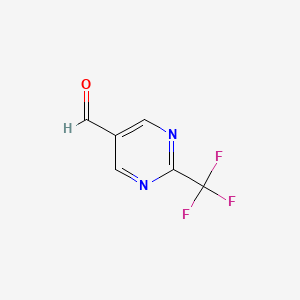

2-(Trifluoromethyl)pyrimidine-5-carbaldehyde

説明

2-(Trifluoromethyl)pyrimidine-5-carbaldehyde (CAS: 304693-66-1) is a pyrimidine derivative featuring a trifluoromethyl (-CF₃) group at the 2-position and an aldehyde (-CHO) group at the 5-position. Its molecular formula is C₆H₃F₃N₂O, with a molecular weight of 180.08 g/mol. The compound is synthesized via coupling reactions and formylation processes, as demonstrated in anti-Chagas disease research, where it serves as a key intermediate . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the aldehyde moiety enables diverse reactivity, particularly in nucleophilic additions and condensation reactions .

特性

IUPAC Name |

2-(trifluoromethyl)pyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O/c7-6(8,9)5-10-1-4(3-12)2-11-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUDQBASERVUGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590789 | |

| Record name | 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304693-66-1 | |

| Record name | 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Procedure:

- Starting Material : Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

- Reagents : Diisobutylaluminum hydride (DIBAL-H), hydrochloric acid (HCl)

- Solvent : Dichloromethane (DCM) or toluene

- Reaction Conditions :

- Temperature: -78°C

- Time: 1–3 hours

- Workup :

- Quenching with dilute HCl

- Extraction with diethyl ether or ethyl acetate

- Drying over sodium sulfate or magnesium sulfate

- Purification via silica gel chromatography (hexane/ethyl acetate)

Reaction Equation:

$$

\text{C}6\text{H}3\text{F}3\text{N}2\text{O}2 \xrightarrow{\text{DIBAL-H}} \text{C}6\text{H}3\text{F}3\text{N}_2\text{O}

$$

Notes:

- The reaction temperature is critical for selectivity; higher temperatures may lead to over-reduction.

- DIBAL-H must be added slowly to prevent side reactions.

Alternative Solvent Systems for Reduction

Variation in solvent systems can optimize reaction outcomes.

Procedure:

- Solvent: Toluene or dichloromethane

- Reagent: DIBAL-H solution in toluene or cyclohexane

- Reaction Conditions:

- Temperature: -78°C

- Stirring time: Approximately 1 hour

Yield:

Extraction and Purification Techniques

After the reduction step, extraction and purification are essential for isolating the product.

Extraction Process:

- The reaction mixture is typically quenched with aqueous HCl (2M) and warmed to room temperature.

- Organic layers are separated using diethyl ether or ethyl acetate.

Purification:

- The crude product is purified using silica gel chromatography.

- Elution solvents include hexane/ethyl acetate mixtures.

Data Table: Summary of Key Reaction Parameters

| Parameter | Value/Condition | Yield (%) |

|---|---|---|

| Starting Material | Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate | N/A |

| Reducing Agent | DIBAL-H | N/A |

| Solvent | Dichloromethane, Toluene | N/A |

| Temperature | -78°C | N/A |

| Reaction Time | 1–3 hours | N/A |

| Workup | Acid quench, ether extraction | N/A |

| Purification | Silica gel chromatography | N/A |

| Typical Yield | 71.5–84% | N/A |

化学反応の分析

Types of Reactions

2-(Trifluoromethyl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products

Oxidation: 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid

Reduction: 2-(Trifluoromethyl)pyrimidine-5-methanol

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used

科学的研究の応用

Anticancer Activity

Recent studies have demonstrated that derivatives of 2-(trifluoromethyl)pyrimidine-5-carbaldehyde exhibit significant anticancer properties. A study synthesized a series of trifluoromethyl pyrimidine derivatives with an amide moiety, which were evaluated for their anticancer activity against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer). The results indicated that some compounds showed promising activity comparable to doxorubicin, a well-known chemotherapeutic agent .

Inhibition of Acetylcholinesterase

Another application is in the inhibition of acetylcholinesterase, an enzyme associated with neurodegenerative diseases like Alzheimer's. Compounds derived from this compound have been studied for their potential to inhibit this enzyme, demonstrating a structure-activity relationship that could lead to the development of new therapeutic agents .

Insecticidal Activity

The compound has also been evaluated for its insecticidal properties. In a study assessing the insecticidal activity against Spodoptera frugiperda and Mythimna separata, certain derivatives exhibited mortality rates ranging from 13.3% to 90% at a concentration of 500 µg/mL. Notably, compound 5w achieved mortality rates comparable to commercial insecticides like chlorantraniliprole .

Antifungal Activity

Additionally, the antifungal potential of these compounds has been explored. Several derivatives showed excellent in vitro antifungal activity against pathogens such as Botrytis cinerea, with inhibition rates exceeding those of standard treatments like tebuconazole .

Material Science

The unique electronic properties imparted by the trifluoromethyl group make this compound valuable in the development of advanced materials. Its applications include:

- Fluorinated Polymers : Used in creating polymers with enhanced thermal stability and chemical resistance.

- Organic Electronics : Investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaics due to its electron-deficient characteristics.

Data Summary

作用機序

The mechanism of action of 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of the trifluoromethyl group and the nature of substituents significantly influence reactivity and applications. Key comparisons include:

2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde (CAS: 946707-17-1)

- Structure : Fluorophenyl group at 2-position, aldehyde at 5-position.

- Molecular Weight : ~195.12 g/mol.

- This derivative shows lower similarity (0.66) to the target compound, reflecting reduced electrophilicity at the aldehyde due to resonance effects from the fluorophenyl group .

2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde (CAS: 1192569-90-6)

- Structure : Cyclopropylmethoxy (-O-CH₂-C₃H₅) at 2-position, aldehyde at 5-position.

- Molecular Weight : 178.19 g/mol.

- However, the cyclopropyl group may enhance metabolic stability in drug design .

Functional Group Variations

Functional groups such as amines, carboxylic acids, and halides further differentiate analogs:

2-Aminopyrimidine-5-carbaldehyde (CAS: 120747-84-4)

- Structure: Amino (-NH₂) at 2-position, aldehyde at 5-position.

- Similarity Score : 0.66.

- Key Differences: The amino group increases electron density at the pyrimidine ring, reducing electrophilicity at the aldehyde. This compound is more prone to oxidation but offers versatility in forming Schiff bases .

2-(Trifluoromethyl)pyrimidin-5-amine (CAS: 73418-87-8)

- Structure: -CF₃ at 2-position, amino at 5-position.

- Purity : 98%.

- Key Differences : The absence of an aldehyde group limits condensation reactivity but enhances hydrogen-bonding capacity, making it suitable for kinase inhibitor design .

生物活性

2-(Trifluoromethyl)pyrimidine-5-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its applications in cancer therapy and other pharmacological effects based on diverse research findings.

This compound is characterized by the presence of a trifluoromethyl group and a pyrimidine ring, which contribute to its unique reactivity and biological activity. It serves primarily as an intermediate in organic synthesis, particularly in the development of pharmaceuticals.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential as an antitumor agent and its interactions with various biological targets.

Antitumor Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant antitumor properties. For instance, a study evaluated the efficacy of various pyrimidine derivatives against human cancer cell lines, showing promising results for compounds similar to this compound:

These results indicate that this compound can inhibit cell proliferation effectively, making it a candidate for further development in cancer therapeutics.

The mechanism by which this compound exerts its effects is thought to involve the inhibition of key signaling pathways associated with tumor growth. In particular, it has been shown to interact with vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in cancer therapy:

- VEGFR-2 Inhibition : Compounds structurally related to this compound have shown IC50 values in the low micromolar range against VEGFR-2, indicating their potential as antiangiogenic agents .

Case Studies

- In Vitro Studies : A comprehensive evaluation of pyrimidine derivatives, including this compound, was conducted on various cancer cell lines. The study reported that these compounds induced apoptosis and inhibited cell migration, which are crucial for preventing metastasis .

- In Vivo Efficacy : In xenograft models of pancreatic ductal adenocarcinoma (PDAC), compounds derived from this structure demonstrated significant tumor reduction without substantial toxicity, suggesting a favorable therapeutic index .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Variations in substituents on the pyrimidine ring have been shown to affect potency and selectivity:

| Substituent | Effect on Activity |

|---|---|

| Trifluoromethyl | Increases lipophilicity and metabolic stability |

| Hydroxyl group | Enhances solubility and may improve cellular uptake |

Q & A

Q. Basic

- ¹H/¹³C NMR : Characteristic aldehyde proton resonance at δ ~10.0 ppm (¹H) and δ ~190 ppm (¹³C). Pyrimidine ring protons appear as distinct doublets (e.g., δ 8.5–9.5 ppm) .

- HRMS (ESI+) : Confirm molecular ion [M+H]⁺ at m/z 177.03 (calculated for C₆H₄F₃N₂O⁺). Use high-resolution settings (±0.001 Da tolerance) .

Advanced Tip : For ambiguous cases, employ 2D NMR (e.g., HSQC, HMBC) to resolve coupling patterns and confirm substituent positions .

How can researchers optimize the synthesis of this compound via reduction of its ethyl ester precursor?

Advanced

A validated protocol involves:

- Reagent : Diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexane).

- Conditions : –78°C in dichloromethane, 2-hour reaction time .

- Workup : Quench with 2 M HCl, extract with diethyl ether, dry over Na₂SO₄.

- Yield : ~72% after purification (28.2 g from 25.5 g ethyl ester) .

Critical Note : Excess DIBAL-H or elevated temperatures may lead to over-reduction; monitor reaction progress via TLC (Rf ~0.4 in hexane:EtOAc 3:1).

What strategies address enantioselective C–C bond formation challenges using this compound?

Advanced

The trifluoromethyl group’s electron-withdrawing nature enhances electrophilicity at the aldehyde, enabling asymmetric additions:

- Catalytic System : Use chiral zinc complexes (e.g., diisopropylzinc with tert-butyldimethylsilylacetylene-modified substrates) to induce prochirality .

- Key Observation : Crystalline substrates (e.g., recrystallized from cumene/EtOAc) improve enantiomeric excess (ee) by aligning molecular orientation .

- Example : Enantioselective addition to pyrimidine-5-carbaldehyde achieved >90% ee in asymmetric autocatalysis .

How does the trifluoromethyl group influence reactivity in nucleophilic addition reactions?

Q. Advanced

- Electronic Effects : The –CF₃ group withdraws electrons via inductive effects, increasing the aldehyde’s electrophilicity and accelerating nucleophilic attacks (e.g., Grignard additions).

- Steric Effects : Minimal steric hindrance allows broad substrate compatibility in cross-couplings .

- Case Study : In anti-Chagas drug intermediates, the –CF₃ group enhances metabolic stability and target binding affinity .

What are the best practices for resolving discrepancies in reported physicochemical data (e.g., LogP)?

Q. Advanced

- Cross-Validation : Use multiple techniques (e.g., shake-flask method for LogP, HPLC retention time correlation).

- Computational Tools : Apply QSPR models (e.g., COSMO-RS) to predict LogP and compare with experimental values .

- Contextual Factors : Note measurement conditions (pH, temperature) that may affect reported data .

How is this compound utilized in synthesizing bioactive molecules?

Q. Advanced

- Anti-Parasitic Agents : Serves as a precursor for redox-active intermediates in anti-Chagas compounds. React with menadione derivatives via Knoevenagel condensation (33–79% yields) .

- Aptamer Synthesis : Functionalized to create probes for RNA/DNA detection via reductive amination with amino-modified nucleic acids .

What safety protocols are essential when handling this compound?

Q. Basic

- Hazards : Irritant (H315, H319, H335); avoid inhalation/contact .

- Storage : Store under inert gas (N₂/Ar) at 2–8°C to prevent aldehyde degradation .

- Waste Management : Neutralize with aqueous bicarbonate before disposal .

How to mitigate stability issues during long-term storage or reaction conditions?

Q. Advanced

- Stabilizers : Add radical inhibitors (e.g., BHT) to solutions to prevent polymerization.

- Low-Temperature Reactions : Conduct reactions below –20°C to suppress side reactions .

- Analytical Monitoring : Use periodic NMR or LC-MS to detect degradation products (e.g., carboxylic acid derivatives) .

What synthetic routes are available for modifying the pyrimidine core of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。